molecular formula C16H18N2O B10844115 4-butyl-N-(pyridin-3-yl)benzamide

4-butyl-N-(pyridin-3-yl)benzamide

Cat. No.: B10844115
M. Wt: 254.33 g/mol
InChI Key: KDHOWTVYQKITMO-UHFFFAOYSA-N
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Description

4-butyl-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a butyl group attached to the benzene ring and a pyridin-3-yl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(pyridin-3-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via Friedel-Crafts alkylation, where benzene is alkylated with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pyridin-3-yl Group: The pyridin-3-yl group can be introduced through a nucleophilic substitution reaction, where the amine group of the benzamide reacts with a pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the amide group or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

4-butyl-N-(pyridin-3-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-butyl-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-3-yl)benzamide: Lacks the butyl group, which may affect its biological activity and chemical properties.

    4-butylbenzamide: Lacks the pyridin-3-yl group, which may reduce its potential for specific interactions with biological targets.

    N-(pyridin-2-yl)benzamide: Similar structure but with the pyridine nitrogen in a different position, potentially altering its reactivity and biological effects.

Uniqueness

4-butyl-N-(pyridin-3-yl)benzamide is unique due to the presence of both the butyl and pyridin-3-yl groups, which confer specific chemical and biological properties. These groups may enhance its ability to interact with certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-butyl-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-2-3-5-13-7-9-14(10-8-13)16(19)18-15-6-4-11-17-12-15/h4,6-12H,2-3,5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHOWTVYQKITMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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